6-chloro-2,3-dihydro-1H-carbazol-4(9H)-one oxime
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Overview
Description
6-chloro-2,3-dihydro-1H-carbazol-4(9H)-one oxime is a synthetic organic compound that belongs to the carbazole family. Carbazoles are known for their diverse biological activities and applications in medicinal chemistry. This compound features a chloro substituent at the 6th position and an oxime functional group at the 4th position of the carbazole ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2,3-dihydro-1H-carbazol-4(9H)-one oxime typically involves the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through various methods, such as the Fischer indole synthesis or the Buchwald-Hartwig amination.
Introduction of the Chloro Group: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Oxime Formation: The oxime functional group is introduced by reacting the ketone intermediate with hydroxylamine hydrochloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction of the oxime group can yield the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic or acidic conditions.
Major Products
Oxidized Derivatives: Various oxidized forms depending on the extent of oxidation.
Amines: Resulting from the reduction of the oxime group.
Substituted Carbazoles: Formed by nucleophilic substitution of the chloro group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-2,3-dihydro-1H-carbazol-4(9H)-one oxime depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The oxime group can also act as a chelating agent, binding to metal ions and affecting their biological functions.
Comparison with Similar Compounds
Similar Compounds
6-chloro-2,3-dihydro-1H-carbazol-4(9H)-one: Lacks the oxime group but shares the chloro-substituted carbazole core.
2,3-dihydro-1H-carbazol-4(9H)-one oxime: Lacks the chloro substituent but contains the oxime group.
6-chloro-1H-carbazole: Lacks the oxime and dihydro groups but retains the chloro-substituted carbazole core.
Uniqueness
6-chloro-2,3-dihydro-1H-carbazol-4(9H)-one oxime is unique due to the presence of both the chloro and oxime functional groups, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(NZ)-N-(6-chloro-1,2,3,9-tetrahydrocarbazol-4-ylidene)hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c13-7-4-5-9-8(6-7)12-10(14-9)2-1-3-11(12)15-16/h4-6,14,16H,1-3H2/b15-11- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVFKGAOHIFRII-PTNGSMBKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=NO)C1)C3=C(N2)C=CC(=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(/C(=N\O)/C1)C3=C(N2)C=CC(=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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